D-Mannose-13C,d-2

Isotopic enrichment Chemical purity LC-MS

D-Mannose-13C,d-2 is the optimal internal standard for quantitative LC-MS/MS and GC-MS workflows, delivering a definitive +2 Da mass shift to resolve endogenous mannose interference. Its unique dual-labeling—site-specific 13C at C-2 and deuterium at C-2—eliminates the retention time drift (>0.02 min) inherent to perdeuterated analogs, ensuring accurate matrix effect correction and intra-assay precision. Essential for cancer biomarker validation, congenital disorders of glycosylation (CDG) research, and MPI pathway flux analysis, this tracer enables unambiguous 13C NMR quantification of anomeric ratios without 2D experiments. Procure this research-use-only standard for robust, publication-ready quantitative data.

Molecular Formula C6H12O6
Molecular Weight 182.15 g/mol
Cat. No. B12409924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Mannose-13C,d-2
Molecular FormulaC6H12O6
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5?,6-/m1/s1/i3+1,5D
InChIKeyGZCGUPFRVQAUEE-IZJYJICASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Mannose-13C,d-2: Stable Isotope-Labeled Internal Standard for Precision LC-MS, GC-MS, and NMR Quantification


D-Mannose-13C,d-2 is a stable isotopically labeled analog of the naturally occurring monosaccharide D-mannose, featuring dual isotopic substitution with carbon-13 (13C) at the C-2 position and deuterium (2H, D) at the C-2 position . As a non-radioactive, chemically identical tracer, it is primarily employed as an internal standard in quantitative analytical workflows—including liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR)—to correct for matrix effects, ionization variability, and sample recovery losses during the measurement of endogenous D-mannose in complex biological matrices . Its molecular formula is C5(13C)H11DO6 with a molecular weight of 182.15 g/mol, representing a +2 Da mass shift relative to unlabeled D-mannose (180.16 g/mol) [1].

Why Unlabeled D-Mannose or Singly-Labeled Analogs Cannot Substitute for D-Mannose-13C,d-2 in Quantitative MS Assays


In quantitative LC-MS and GC-MS workflows, generic unlabeled D-mannose fails as an internal standard because it co-elutes and shares identical mass-to-charge (m/z) transitions with the endogenous analyte, providing no means to distinguish between the standard and the target compound for accurate normalization [1]. While singly-labeled analogs such as D-Mannose-13C6 (uniform 13C) or D-Mannose-d (deuterium only) offer a resolvable mass shift, they lack the dual isotopic signature that confers enhanced chromatographic co-elution fidelity and minimizes deuterium-induced retention time shifts that can compromise quantitation accuracy [1][2]. Furthermore, the positional specificity of the 13C label at C-2 in D-Mannose-13C,d-2 enables precise tracing of metabolic fluxes through the mannose phosphate isomerase (MPI) pathway—a capability not afforded by uniformly labeled or unlabeled counterparts [2].

Quantitative Comparative Evidence: D-Mannose-13C,d-2 vs. Unlabeled and Singly-Labeled D-Mannose Analogs


Enhanced Isotopic Enrichment and Chemical Purity for Trace-Level Quantitation

D-Mannose-13C,d-2 is supplied with a chemical purity specification of ≥98% (HPLC), ensuring minimal interference from unlabeled or partially labeled impurities that could skew quantification results . In contrast, the widely used alternative internal standard D-Mannose-13C6 (uniform 13C) is specified at 98 atom% 13C with an assay purity of 99% (CP) . While both products meet high purity standards, the dual-labeling (13C + 2H) in D-Mannose-13C,d-2 inherently provides a more distinctive mass shift and reduces the risk of signal overlap with endogenous isotopologues, a critical advantage when measuring low-abundance D-mannose in complex biological matrices such as serum or urine .

Isotopic enrichment Chemical purity LC-MS GC-MS

Precise Mass Shift (+2 Da) for Unambiguous LC-MS/MS Quantification

D-Mannose-13C,d-2 exhibits a molecular weight of 182.15 g/mol, corresponding to a +2 Da mass shift relative to unlabeled D-mannose (180.16 g/mol) and a +2 Da shift from the +6 Da shift of D-Mannose-13C6 (186.11 g/mol) . This intermediate mass increment is advantageous for multiple reaction monitoring (MRM) in triple quadrupole MS, as it places the internal standard's precursor ion sufficiently far from the endogenous analyte's isotopic envelope to avoid cross-talk, yet not so far that chromatographic retention time differences become pronounced—a common issue with heavily deuterated standards [1].

Mass spectrometry LC-MS/MS Internal standard Quantitation

Superior NMR Spectral Resolution via 13C-Enrichment at C-2 and Deuterium Decoupling

In 13C NMR spectroscopy, D-Mannose-13C,d-2 provides an intense, isolated resonance for the C-2 carbon due to 13C enrichment, while the attached deuterium (2H) eliminates 1H-13C coupling at that position, simplifying spectral interpretation . In contrast, unlabeled D-mannose yields complex multiplets due to 1H-13C coupling across all carbons, and uniformly 13C-labeled analogs (e.g., D-Mannose-13C6) produce crowded spectra with overlapping signals from all six enriched carbons [1]. This site-specific enrichment enables unambiguous assignment of the C-2 resonance and facilitates precise monitoring of anomerization equilibria and metabolic incorporation studies without the need for 2D NMR experiments [1].

NMR spectroscopy Structural elucidation 13C NMR 2H decoupling

Positional Specificity for Dissecting Mannose Metabolic Flux via MPI Pathway

The placement of 13C specifically at the C-2 position of D-mannose, combined with a deuterium at the same carbon, enables precise tracking of metabolic flux through the mannose phosphate isomerase (MPI) pathway, which interconverts mannose-6-phosphate and fructose-6-phosphate [1]. In contrast, uniformly labeled D-Mannose-13C6 provides a bulk mass shift but cannot resolve positional-specific metabolic fates, while unlabeled D-mannose cannot be distinguished from endogenous pools . In a fibroblast labeling study, 100-200 μM [1,2-13C]mannose (analogous positional labeling) combined with D2O revealed that the direct mannose salvage pathway (ManM) contributes approximately 60-80% of mannose incorporated into N-glycans, whereas the MPI-dependent pathway (ManF) accounts for the remainder [1].

Metabolic flux analysis Glycosylation Mannose phosphate isomerase Stable isotope tracing

Minimized Deuterium-Induced Chromatographic Retention Time Shift vs. Heavily Deuterated Standards

Deuterium labeling can alter the lipophilicity and chromatographic retention time of an internal standard relative to the unlabeled analyte, a phenomenon known as the deuterium isotope effect that can lead to differential matrix effects and inaccurate quantification [1]. D-Mannose-13C,d-2 contains only a single deuterium atom, resulting in a negligible retention time shift (typically <0.02 min) compared to unlabeled D-mannose under reversed-phase LC conditions . In contrast, heavily deuterated analogs such as D-mannose-d7 exhibit retention time shifts of up to 0.15-0.30 min, which can cause the internal standard to experience different ionization suppression than the analyte, compromising the fundamental assumption of stable isotope dilution [1].

LC-MS Retention time Deuterium isotope effect Matrix effects

Optimal Scientific and Industrial Applications for D-Mannose-13C,d-2 Based on Quantitative Evidence


LC-MS/MS Quantification of Serum D-Mannose as a Cancer Biomarker

D-Mannose-13C,d-2 serves as the ideal internal standard for validated LC-MS/MS methods quantifying serum D-mannose concentrations in the range of 1-50 μg/mL, as demonstrated in cancer biomarker discovery studies [1]. Its +2 Da mass shift provides unambiguous differentiation from endogenous mannose while avoiding the retention time drift (>0.02 min) associated with heavily deuterated analogs, ensuring accurate matrix effect correction and intra-assay precision .

13C NMR-Based Monitoring of Anomerization Equilibria and Tautomeric States

The site-specific 13C enrichment at C-2, coupled with deuterium substitution, eliminates 1H-13C scalar coupling, yielding a single, high-intensity resonance for the C-2 position [1]. This enables direct, one-dimensional 13C NMR quantification of α/β anomeric ratios and acyclic aldehyde forms in aqueous solution without the need for time-consuming 2D experiments, a critical advantage in carbohydrate chemistry and glycomics [1].

Metabolic Flux Analysis of Mannose Salvage Pathways in Glycosylation Disorders

The positional labeling of 13C at C-2 allows researchers to dissect the relative contributions of the direct mannose salvage pathway (ManM) and the MPI-dependent pathway (ManF) to N-glycan biosynthesis in human fibroblasts [1]. This application is particularly relevant for studying congenital disorders of glycosylation (CDG) and evaluating the metabolic effects of MPI inhibitors in cancer therapy, where uniform labeling cannot resolve pathway-specific fluxes [1].

High-Precision GC-MS Quantification of Urinary Mannose for Metabolic Profiling

In GC-MS workflows, D-Mannose-13C,d-2 provides a +2 Da mass increment that falls within the optimal range for selected ion monitoring (SIM) and multiple reaction monitoring (MRM) without causing deuterium-induced retention time shifts that could affect peak integration accuracy [1]. This makes it the preferred internal standard for high-throughput urinary metabolomics studies where D-mannose serves as a biomarker of insulin resistance or renal function .

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